Bienvenue dans la boutique en ligne BenchChem!

Prochlorperazine edisylate

Pharmaceutical salt selection Injectable formulation development Aqueous solubility

Prochlorperazine edisylate (CAS 1257-78-9) is the high-solubility injectable-grade salt of prochlorperazine, specifically engineered for sterile parenteral formulations (5 mg/mL IM/IV). Unlike the maleate salt (restricted to oral solids due to poor aqueous solubility), the edisylate achieves antiemetic onset within 5–10 minutes after IM administration, making it the sole prochlorperazine salt suitable for acute care injectables. Verify USP purity (98.0%–101.5%, loss on drying ≤0.5%) and excipient compatibility (monobasic sodium phosphate, sodium tartrate, saccharin sodium, benzyl alcohol, pH 4.2–6.2) when sourcing. Distinguish from oral-grade maleate to ensure formulation performance and regulatory compliance.

Molecular Formula C22H30ClN3O6S3
Molecular Weight 564.1 g/mol
CAS No. 1257-78-9
Cat. No. B073354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine edisylate
CAS1257-78-9
SynonymsCompazine
Edisylate Salt, Prochlorperazine
Edisylate, Prochlorperazine
Maleate, Prochlorperazine
Prochlorperazine
Prochlorperazine Edisylate
Prochlorperazine Edisylate Salt
Prochlorperazine Maleate
Salt, Prochlorperazine Edisylate
Molecular FormulaC22H30ClN3O6S3
Molecular Weight564.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)
InChIKeySWOUGRBFXFILIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility73.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Prochlorperazine Edisylate (CAS 1257-78-9): Injectable Phenothiazine Antiemetic for Acute Nausea and Migraine Management


Prochlorperazine edisylate (CAS 1257-78-9) is the 1,2-ethanedisulfonate salt form of prochlorperazine, a phenothiazine derivative that functions as a dopamine D2 receptor antagonist with antiemetic and antipsychotic properties [1]. The edisylate salt is distinguished by its high aqueous solubility, enabling formulation as a sterile solution for intramuscular (IM) or intravenous (IV) administration at 5 mg/mL [2]. This salt form is indicated for the control of severe nausea and vomiting, relief of acute migraine attacks with associated nausea, and as an antipsychotic agent [3].

Why Prochlorperazine Edisylate Cannot Be Interchanged with Maleate or Other Salt Forms Without Performance Consequences


Prochlorperazine edisylate and prochlorperazine maleate share the same active pharmacophore but exhibit fundamentally divergent physicochemical properties that preclude therapeutic interchangeability without altering clinical performance and formulation strategy. The edisylate salt is very soluble in water, enabling manufacture of injectable solutions (5 mg/mL) for IM and IV administration, whereas the maleate salt is very slightly soluble in water, restricting its utility to oral solid dosage forms [1]. This solubility differential drives distinct pharmacokinetic profiles: edisylate achieves rapid IM absorption with antiemetic onset within 5–10 minutes, compared to maleate oral absorption with peak plasma concentrations occurring 1.5–5 hours post-dose . Furthermore, the edisylate salt carries documented incompatibilities with numerous parenteral agents including aminophylline, heparin sodium, and certain cephalosporins, which maleate—not administered parenterally—does not encounter [2]. These formulation-anchored differences mean that procurement decisions cannot assume salt form equivalence.

Prochlorperazine Edisylate: Quantitative Differentiation Evidence Versus Maleate Salt and Therapeutic Alternatives


Aqueous Solubility Differential: Edisylate Enables Injectable Formulation Where Maleate Cannot

The edisylate salt of prochlorperazine is classified as 'very soluble in water,' in direct contrast to the maleate salt which is 'very slightly soluble in water' [1]. This solubility differential is the fundamental physicochemical basis for why edisylate can be formulated as a 5 mg/mL sterile injectable solution for IM/IV administration, whereas maleate is restricted to oral solid dosage forms [2].

Pharmaceutical salt selection Injectable formulation development Aqueous solubility

Intramuscular Onset of Action: Edisylate Provides 5–10 Minute Antiemetic Effect Versus Maleate Oral Tmax of 1.5–5 Hours

Following intramuscular administration of prochlorperazine edisylate, the antiemetic action is evident within 5 to 10 minutes and persists for 3 to 4 hours . In contrast, oral administration of prochlorperazine maleate achieves peak plasma concentration (Tmax) between 1.5 and 5 hours post-dose, reflecting the substantial delay introduced by GI absorption and first-pass metabolism [1].

Pharmacokinetics Onset of action IM administration

Oral Bioavailability: Edisylate Exhibits Only 21.3% Oral Bioavailability Versus Intranasal 87.1% and IV 100%

In a comparative bioavailability study in rats, prochlorperazine edisylate demonstrated an absolute oral bioavailability of only 21.30% relative to intravenous administration (100%), whereas intranasal administration achieved 87.10% bioavailability [1]. This confirms that edisylate, despite being water-soluble for injection, is subject to extensive first-pass metabolism when administered orally, similar to the maleate salt's reported ~12.5% oral bioavailability .

Bioavailability Oral absorption Intranasal delivery

Migraine-Associated Nausea Resolution: IV Prochlorperazine Edisylate Achieves 69.4% Complete Resolution Versus 30.6% with IV Hydromorphone

In a randomized double-blind trial of 127 emergency department patients with migraine, IV prochlorperazine edisylate (10 mg) plus diphenhydramine (25 mg) achieved complete resolution of nausea without relapse in 69.4% (34/49) of patients, compared to 30.6% (15/49) in the hydromorphone arm [1]. The absolute risk reduction (ARR) was 38.8% (95% CI: 20.5%–57.0%, p < 0.001). For photophobia, 41.8% (23/55) of prochlorperazine patients achieved complete resolution versus 20.9% (13/62) with hydromorphone (ARR = 20.8%, p = 0.014) [2].

Migraine Nausea Emergency medicine Randomized controlled trial

Parenteral Formulation Compatibility: Edisylate Salt Is Incompatible with 12+ Common IV Admixture Agents

Prochlorperazine edisylate injection has documented incompatibilities with a specific set of parenteral agents including aminophylline, amphotericin B, ampicillin sodium, aztreonam, certain barbiturates, benzylpenicillin salts, calcium gluconate, cefmetazole sodium, cephalothin sodium, chloramphenicol sodium succinate, chlorothiazide sodium, dimenhydrinate, heparin sodium, hydrocortisone sodium succinate, midazolam hydrochloride, and certain sulfonamides [1]. This incompatibility profile is unique to the parenteral edisylate formulation and has no counterpart in oral maleate administration.

IV compatibility Drug incompatibility Formulation stability

USP Monograph Specification: Edisylate Salt Requires Maleate Reference Standard for Identity Testing

The USP monograph for Prochlorperazine Edisylate specifies that identity testing under 'Identification—Organic Nitrogenous Bases 181' must utilize USP Prochlorperazine Maleate RS as the reference standard for comparison [1]. This regulatory specification confirms that maleate is the recognized benchmark salt form, while the edisylate monograph governs purity (98.0%–101.5% C20H24ClN3S·C2H6O6S2 calculated on dried basis) and loss on drying (≤0.5%) [2].

USP monograph Quality control Reference standards

Prochlorperazine Edisylate: Validated Application Scenarios for Scientific and Industrial Use


Parenteral Antiemetic Formulation Development and ANDA Manufacturing

Prochlorperazine edisylate is the sole prochlorperazine salt form suitable for sterile injectable manufacturing due to its high aqueous solubility [1]. The compound is supplied as API for formulation into 5 mg/mL solutions for IM or IV administration, with established excipient compatibility including monobasic sodium phosphate, sodium tartrate, saccharin sodium, and benzyl alcohol at pH 4.2–6.2 [2]. Quality control laboratories utilize the USP Prochlorperazine Edisylate monograph specifying purity of 98.0%–101.5% and loss on drying ≤0.5%, with identity testing conducted against USP Prochlorperazine Maleate RS [3].

Acute Migraine Management in Emergency Department and Urgent Care Settings

IV prochlorperazine edisylate (10 mg) administered with diphenhydramine (25 mg) provides superior relief of migraine-associated nausea compared to opioid alternatives, with 69.4% of patients achieving complete nausea resolution without relapse versus 30.6% with IV hydromorphone (ARR = 38.8%, p < 0.001) [1]. The 5–10 minute onset of antiemetic action following IM injection enables rapid symptom control in acute care environments where oral medications are impractical [2].

Intranasal Drug Delivery Research and Non-Invasive CNS Targeting Studies

Preclinical studies demonstrate that intranasal administration of prochlorperazine edisylate achieves 87.10% absolute bioavailability relative to IV administration, with plasma AUC of 2936.71 ± 189.65 ng/mL/h compared to 718.07 ± 42.74 ng/mL/h for oral administration [1]. The intranasal route offers a non-invasive alternative that bypasses first-pass metabolism and may enable direct nose-to-brain transport, making edisylate a candidate for intranasal formulation research targeting CNS delivery [2].

Procurement and Supply Chain Management for Generic Injectable Antiemetics

Prochlorperazine edisylate is available from 16 listed finished product suppliers and 40 bulk API vendors, with 9 drug master file entries on record [1]. The compound is the generic ingredient in 3 branded drugs and 29 NDAs, with established regulatory pathways for ANDA submissions [2]. Procurement professionals must distinguish edisylate (injectable-grade, water-soluble) from maleate (oral-grade, poorly water-soluble) to ensure correct formulation-grade material is sourced for intended manufacturing applications [3].

Quote Request

Request a Quote for Prochlorperazine edisylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.